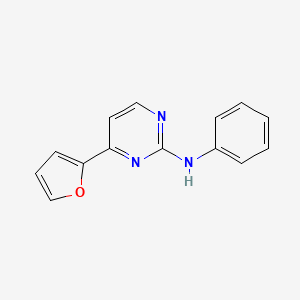![molecular formula C16H22F2N2O B3745433 (2E,6E)-2,6-bis[(Z)-3-(dimethylamino)-2-fluoroprop-2-enylidene]cyclohexan-1-one](/img/structure/B3745433.png)
(2E,6E)-2,6-bis[(Z)-3-(dimethylamino)-2-fluoroprop-2-enylidene]cyclohexan-1-one
Overview
Description
(2E,6E)-2,6-bis[(Z)-3-(dimethylamino)-2-fluoroprop-2-enylidene]cyclohexan-1-one is a complex organic compound characterized by its unique structure, which includes two fluorinated dimethylamino groups attached to a cyclohexanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,6E)-2,6-bis[(Z)-3-(dimethylamino)-2-fluoroprop-2-enylidene]cyclohexan-1-one typically involves multi-step organic reactions. One common approach is the condensation of cyclohexanone with fluorinated dimethylamino precursors under controlled conditions. The reaction often requires the use of strong bases and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2E,6E)-2,6-bis[(Z)-3-(dimethylamino)-2-fluoroprop-2-enylidene]cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(2E,6E)-2,6-bis[(Z)-3-(dimethylamino)-2-fluoroprop-2-enylidene]cyclohexan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2E,6E)-2,6-bis[(Z)-3-(dimethylamino)-2-fluoroprop-2-enylidene]cyclohexan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2E,6E)-2-benzylidene-6-(dimethylaminomethylidene)cyclohexan-1-one: Similar structure but lacks fluorine atoms.
(2E,6E)-2,6-bis[(Z)-3-(dimethylamino)-2-chloroprop-2-enylidene]cyclohexan-1-one: Similar structure with chlorine instead of fluorine.
Uniqueness
The presence of fluorine atoms in (2E,6E)-2,6-bis[(Z)-3-(dimethylamino)-2-fluoroprop-2-enylidene]cyclohexan-1-one imparts unique properties, such as increased metabolic stability and altered electronic characteristics, making it distinct from its analogs.
Properties
IUPAC Name |
(2E,6E)-2,6-bis[(Z)-3-(dimethylamino)-2-fluoroprop-2-enylidene]cyclohexan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F2N2O/c1-19(2)10-14(17)8-12-6-5-7-13(16(12)21)9-15(18)11-20(3)4/h8-11H,5-7H2,1-4H3/b12-8+,13-9+,14-10-,15-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEOQWRKSAOVYDM-VTTDMEEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C=C1CCCC(=CC(=CN(C)C)F)C1=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(/C=C(\F)/C=C\1/C(=O)/C(=C/C(=C/N(C)C)/F)/CCC1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methyl-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]-3-nitrobenzamide](/img/structure/B3745353.png)
![N-(4-FLUOROPHENYL)-2-[4-(3-NITROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETAMIDE](/img/structure/B3745354.png)
![N-(2,4-DIMETHYLPHENYL)-2-[4-(3-NITROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETAMIDE](/img/structure/B3745360.png)
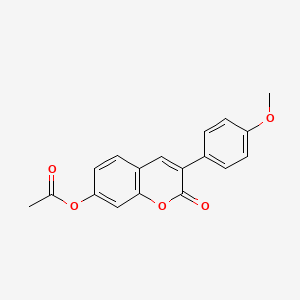
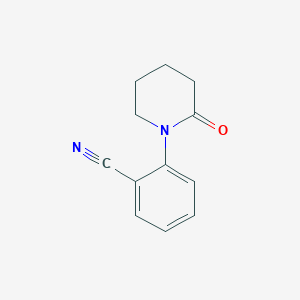
![1,5-dimethyl-3,7-bis(2-phenylacetyl)-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B3745377.png)
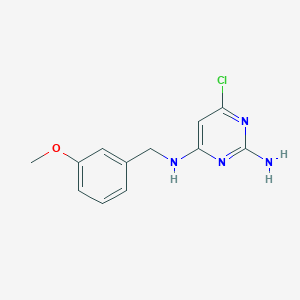
![2-(4-bromophenyl)-8-ethoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B3745387.png)
![9-{[(2,4-DIMETHYLPHENYL)METHYL]AMINO}-3,3-DIMETHYL-1,2,3,4-TETRAHYDROACRIDIN-1-ONE](/img/structure/B3745402.png)
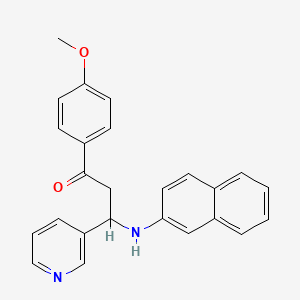
![Methanone, 1-pyrrolidinyl[4-(1H-tetrazol-1-yl)phenyl]-](/img/structure/B3745421.png)
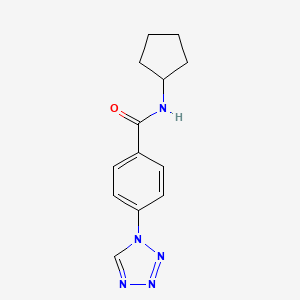
![2-{[benzyl(ethyl)amino]methyl}phenol](/img/structure/B3745441.png)
